molecular formula C10H10BrFO2 B8607606 Ethyl 2-(2-bromo-6-fluorophenyl)acetate CAS No. 936693-23-1

Ethyl 2-(2-bromo-6-fluorophenyl)acetate

Cat. No.: B8607606
CAS No.: 936693-23-1
M. Wt: 261.09 g/mol
InChI Key: FXWFKULTWZUJCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-fluorophenyl)acetate derivatives are aromatic esters featuring bromine and fluorine substituents on the phenyl ring, coupled with an ethyl ester group. These compounds are primarily utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. A key derivative, ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate (CAS: 1820748-83-1, molecular formula: C₁₀H₁₀BrFN₂O₂), has a molecular weight of 289.1 g/mol and a purity ≥95% . Its hydrazinylidene functional group (-NH-N=C-) makes it a versatile precursor for constructing heterocyclic frameworks, such as imidazoles or triazoles, which are common in drug discovery .

Properties

CAS No.

936693-23-1

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-(2-bromo-6-fluorophenyl)acetate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3

InChI Key

FXWFKULTWZUJCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ethyl 2-(2-Bromo-6-Fluorophenyl)-2-Oxoacetate (CAS: 1518047-62-5)
  • Structure : Replaces the hydrazinylidene group with a ketone (-C=O).
  • Molecular Formula : C₁₀H₈BrFO₃.
  • Molecular Weight : 275.08 g/mol.
  • Properties : The oxo group enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents or amines. This compound is a precursor for α-keto acids or amides .
Methyl 2-(2-Bromo-6-Fluorophenyl)Acetate (CAS: 1427397-15-6)
  • Structure : Methyl ester instead of ethyl.
  • Molecular Formula : C₉H₈BrFO₂.
  • Molecular Weight : 247.06 g/mol.
  • Methyl esters are often hydrolyzed more readily than ethyl esters under basic conditions .
Ethyl 2-(2-Bromo-6-Formylphenoxy)Acetate (CAS: 1187385-79-0)
  • Structure : Contains a formyl (-CHO) substituent and an ether linkage.
  • Molecular Formula : C₁₁H₁₁BrO₄.
  • Molecular Weight : 287.11 g/mol.
  • Properties : The formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones), while the ether linkage may enhance stability against hydrolysis .

Substituent Position Isomers

Ethyl 2-(3-Bromo-2-Fluorophenyl)-2-Oxoacetate (CAS: 1426958-42-0)
  • Structure : Bromine at the 3-position and fluorine at the 2-position.
  • Molecular Formula : C₁₀H₈BrFO₃.
  • Molecular Weight : 275.08 g/mol.

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate 1820748-83-1 C₁₀H₁₀BrFN₂O₂ 289.1 Hydrazinylidene, ester ≥95%
Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate 1518047-62-5 C₁₀H₈BrFO₃ 275.08 Ketone, ester 97%
Mthis compound 1427397-15-6 C₉H₈BrFO₂ 247.06 Ester 95%
Ethyl 2-(2-bromo-6-formylphenoxy)acetate 1187385-79-0 C₁₁H₁₁BrO₄ 287.11 Formyl, ether, ester N/A

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